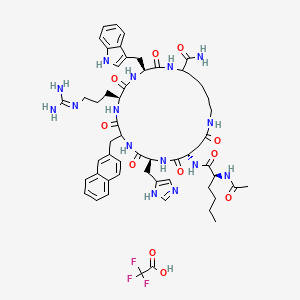
Ac-Nle-Asp(1)-His-DL-2Nal-Arg-Trp-DL-Lys(1)-NH2.TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Acetyl-Norleucine-Aspartic acid(1)-Histidine-DL-2-Naphthylalanine-Arginine-Tryptophan-DL-Lysine(1)-Amide trifluoroacetate is a synthetic peptide with a sequence that includes several modified amino acids. This compound is often studied for its potential biological activities, including neuroimmunomodulatory and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: The synthesis begins with the attachment of the first amino acid, Norleucine, to a solid resin.
Step 2: Sequential addition of protected amino acids (Aspartic acid, Histidine, DL-2-Naphthylalanine, Arginine, Tryptophan, and DL-Lysine) using coupling reagents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Step 3: Deprotection of the amino acid side chains and cleavage from the resin using trifluoroacetic acid (TFA).
-
Industrial Production Methods
Large-Scale SPPS: Utilizes automated peptide synthesizers to scale up the production.
Purification: High-Performance Liquid Chromatography (HPLC) is used to purify the peptide.
Lyophilization: The purified peptide is lyophilized to obtain a dry powder form.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide (H₂O₂), tert-Butyl hydroperoxide (TBHP).
Conditions: Mild to moderate temperatures, typically in aqueous or organic solvents.
Products: Oxidized derivatives of the peptide, potentially altering its biological activity.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Conditions: Low temperatures, often in anhydrous conditions.
Products: Reduced forms of the peptide, which may affect its structural conformation.
-
Substitution
Reagents: Various nucleophiles like amines or thiols.
Conditions: Typically carried out in organic solvents at room temperature.
Products: Substituted peptides with modified side chains.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: Used as a model compound to study peptide synthesis techniques and optimization.
Analytical Chemistry: Employed in the development of analytical methods for peptide characterization.
Biology
Neuroimmunomodulation: Investigated for its potential to modulate immune responses in the nervous system.
Anti-inflammatory: Studied for its ability to reduce inflammation in various biological models.
Medicine
Therapeutic Potential: Explored for potential therapeutic applications in treating inflammatory and autoimmune diseases.
Drug Development: Used as a lead compound in the development of new peptide-based drugs.
Industry
Biotechnology: Utilized in the production of peptide-based biotechnological products.
Pharmaceuticals: Incorporated into formulations for research and development of new medications.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific receptors on cell surfaces. It can modulate signaling pathways involved in immune responses and inflammation. The exact molecular targets include receptors like melanocortin receptors, which play a role in neuroimmunomodulation and anti-inflammatory processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
Acetyl-Norleucine-Aspartic acid-Histidine-Phenylalanine-Arginine-Tryptophan-Lysine-Amide
- Similar structure but lacks the naphthylalanine residue.
- Exhibits different biological activities due to the absence of the aromatic naphthyl group.
-
Acetyl-Norleucine-Aspartic acid-Histidine-DL-Phenylalanine-Arginine-Tryptophan-DL-Lysine-Amide
- Contains phenylalanine instead of naphthylalanine.
- Shows variations in receptor binding and activity.
Uniqueness
The presence of DL-2-Naphthylalanine in the sequence makes Acetyl-Norleucine-Aspartic acid(1)-Histidine-DL-2-Naphthylalanine-Arginine-Tryptophan-DL-Lysine(1)-Amide trifluoroacetate unique. This aromatic residue can enhance the compound’s interaction with specific receptors and influence its biological activity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(3S,6S,12S,15S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H71N15O9.C2HF3O2/c1-3-4-15-40(63-31(2)70)48(73)69-45-27-46(71)59-21-10-9-17-39(47(55)72)64-51(76)43(25-35-28-61-38-16-8-7-14-37(35)38)67-49(74)41(18-11-22-60-54(56)57)65-50(75)42(24-32-19-20-33-12-5-6-13-34(33)23-32)66-52(77)44(68-53(45)78)26-36-29-58-30-62-36;3-2(4,5)1(6)7/h5-8,12-14,16,19-20,23,28-30,39-45,61H,3-4,9-11,15,17-18,21-22,24-27H2,1-2H3,(H2,55,72)(H,58,62)(H,59,71)(H,63,70)(H,64,76)(H,65,75)(H,66,77)(H,67,74)(H,68,78)(H,69,73)(H4,56,57,60);(H,6,7)/t39?,40-,41-,42?,43-,44-,45-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYQACCNXSQAGQ-LCHCBWONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCCC(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H72F3N15O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














